molecular formula C25H28N8O3 B3001404 2-(5-amino-3-(methylamino)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone CAS No. 1171845-48-9

2-(5-amino-3-(methylamino)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone

カタログ番号: B3001404
CAS番号: 1171845-48-9
分子量: 488.552
InChIキー: HATPUPDPGPDYBU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-(5-amino-3-(methylamino)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone is a heterocyclic hybrid molecule combining pyrazole, 1,2,4-oxadiazole, and piperazine pharmacophores. Its structure features:

  • Pyrazole core: Substituted at positions 3 (methylamino), 4 (3-phenyl-1,2,4-oxadiazole), and 5 (amino group), contributing to hydrogen-bonding interactions and metabolic stability .
  • 1,2,4-Oxadiazole ring: Known for enhancing metabolic resistance and serving as a bioisostere for ester or amide groups .
  • Piperazine moiety: Linked to a 2-methoxyphenyl group, likely improving solubility and modulating receptor affinity (e.g., serotonin or dopamine receptors) .

特性

IUPAC Name

2-[5-amino-3-(methylamino)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrazol-1-yl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N8O3/c1-27-24-21(25-28-23(30-36-25)17-8-4-3-5-9-17)22(26)33(29-24)16-20(34)32-14-12-31(13-15-32)18-10-6-7-11-19(18)35-2/h3-11H,12-16,26H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HATPUPDPGPDYBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NN(C(=C1C2=NC(=NO2)C3=CC=CC=C3)N)CC(=O)N4CCN(CC4)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-(5-amino-3-(methylamino)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that incorporates various pharmacophores, including:

  • Pyrazole and oxadiazole rings : Known for their diverse biological activities.
  • Piperazine moiety : Often associated with neuroactive compounds.

The molecular formula is C22H26N6O2C_{22}H_{26N_{6}O_{2}}, indicating a relatively high molecular weight that may influence its bioavailability and pharmacokinetics.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound's structural components suggest it may interact with various biological targets involved in cancer progression.

Mechanism of Action:

  • Cell Cycle Inhibition : Compounds with similar structures have been shown to inhibit cell cycle progression in cancer cells, leading to apoptosis.
  • Inhibition of Tumor Growth : The oxadiazole and pyrazole rings may contribute to the inhibition of tumor growth by disrupting metabolic pathways essential for cancer cell survival.

Case Studies

  • Study on MCF7 Cell Line :
    • A study evaluated the anticancer activity against the MCF7 human breast cancer cell line. The results indicated that similar pyrazole derivatives exhibited significant cytotoxicity, with IC50 values in the micromolar range .
    • The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase.
  • Comparative Analysis :
    • A comparative study of various pyrazole derivatives showed that modifications in the substituents on the pyrazole ring influenced their anticancer efficacy significantly. For instance, compounds with electron-donating groups displayed enhanced activity against different cancer cell lines .

Biological Activity Data Table

Activity Type Effect Reference
AnticancerCytotoxicity against MCF7
AntioxidantFree radical scavenging
Anti-inflammatoryReduced cytokine production

Additional Biological Activities

Beyond anticancer properties, similar compounds have demonstrated a range of biological activities:

  • Antibacterial Effects : Pyrazoles are known to exhibit antibacterial properties, potentially through inhibition of bacterial DNA synthesis.
  • Neuroprotective Effects : The piperazine component suggests possible neuroprotective effects, particularly in models of neurodegeneration .

類似化合物との比較

Structural Analogues and Key Features

Compound Name / ID Core Structure Key Substituents Pharmacological Notes Reference
Target Compound Pyrazole + 1,2,4-oxadiazole + piperazine - 3-(Methylamino)
- 4-(3-Phenyl-1,2,4-oxadiazole)
- 2-Methoxyphenyl-piperazine
Hypothesized CNS activity due to piperazine; metabolic stability from oxadiazole
3-((4-(6-Bromo-2-(4-(4-(2-methoxyethyl)piperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole (10d) Imidazo[4,5-b]pyridine + piperazine - Bromo substituent
- 2-Methoxyethyl-piperazine
Kinase inhibitor; piperazine enhances solubility and target engagement
(4Z)-2-(4-Nitrophenyl)-4-({[2-(piperazin-1-yl)ethyl]amino}methylidene)-5-propylpyrazol-3-one Pyrazol-3-one + piperazine - Nitrophenyl
- Piperazine-ethylamino
Nitrophenyl group may reduce bioavailability compared to methoxyphenyl
1-(4-fluorophenyl)-3-methyl-4-({[4-(1,2,4-triazolylmethyl)phenyl]amino}ethylidene)-1,2-diazolin-5-one Pyrazol-3-one + triazole - Fluorophenyl
- Triazole-methylphenyl
Triazole increases polarity vs. oxadiazole; fluorophenyl enhances lipophilicity
N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (41) Pyrazole + thiazole - Thiazole-acetamide
- Methylamino-pyrazole
Thiazole may improve membrane permeability vs. oxadiazole

Functional Group Analysis

Piperazine Derivatives :

  • The target compound’s 2-methoxyphenyl-piperazine likely improves blood-brain barrier penetration compared to 4-(2-methoxyethyl)piperazine in 10d .
  • Nitrophenyl-piperazine in may confer electron-withdrawing effects, reducing bioavailability relative to the target’s methoxyphenyl group.

Heterocyclic Rings: 1,2,4-Oxadiazole (target) vs. 1,2,4-triazole (): Oxadiazole offers greater metabolic stability due to reduced susceptibility to hydrolysis . Pyrazole (target) vs.

Substituent Effects: The methylamino group at position 3 (target) may enhance hydrogen-bonding interactions compared to unsubstituted pyrazoles (e.g., ). The ethanone linker in the target compound allows conformational flexibility, unlike rigid triazole or thiazole bridges in .

Physicochemical and Pharmacokinetic Predictions

Property Target Compound Similar Compound (Reference) Notes
LogP ~3.2 (estimated) 2.8 () Higher lipophilicity in target due to methoxyphenyl vs. triazole
Solubility (μg/mL) ~25 (estimated) 50 () Piperazine in has better aqueous solubility due to methoxyethyl group
Metabolic Stability High Moderate () Oxadiazole resists CYP450 oxidation better than triazole or nitrophenyl groups

Q & A

Q. What synthetic strategies are recommended for constructing the pyrazole-oxadiazole core in this compound?

The pyrazole-oxadiazole framework can be synthesized via cyclization of thiourea intermediates or hydrazide derivatives under controlled conditions. For example, phosphorous oxychloride-mediated cyclization at 120°C has been used to form oxadiazole rings from hydrazides . The pyrazole core can be built using monomethylhydrazine and ethyl acetoacetate, followed by formylation and oxidation to introduce functional groups .

Q. How can the structural integrity of the synthesized compound be confirmed?

X-ray crystallography is the gold standard for confirming regiochemistry and stereochemistry, especially for pyrazole and oxadiazole moieties . Complementary techniques include:

  • IR spectroscopy : To verify carbonyl (C=O) and amine (N-H) stretches.
  • NMR : 1^1H and 13^13C NMR to resolve methylamino, methoxyphenyl, and piperazine substituents .
  • Mass spectrometry : To confirm molecular ion peaks and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary biological evaluation?

Antitubercular and antibacterial assays are common starting points. For example:

  • Microplate Alamar Blue assay for antitubercular activity against Mycobacterium tuberculosis H37Rv .
  • Broth microdilution against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria .

Advanced Research Questions

Q. How can contradictory activity data between similar pyrazole derivatives be resolved?

Contradictions may arise from regiochemical differences (e.g., 1,3,4-oxadiazole vs. 1,2,4-oxadiazole) or substituent effects. Strategies include:

  • SAR studies : Systematically vary substituents (e.g., methoxyphenyl vs. chlorophenyl) to isolate pharmacophores .
  • Molecular docking : Compare binding modes of active/inactive analogs to target enzymes (e.g., M. tuberculosis enoyl-ACP reductase) .

Q. What methodologies optimize the piperazine-ethanone linkage for improved pharmacokinetics?

  • Bioisosteric replacement : Substitute the 2-methoxyphenyl group with fluorophenyl or furyl to enhance metabolic stability .
  • Prodrug design : Introduce ester or amide prodrug moieties to improve solubility .
  • Caco-2 cell assays : Assess permeability and efflux ratios to predict oral bioavailability .

Q. How can computational modeling guide the design of analogs with enhanced target selectivity?

  • Molecular dynamics simulations : Evaluate interactions with off-target receptors (e.g., serotonin 5-HT1A_{1A} vs. dopamine D2_2) to minimize side effects .
  • Free-energy perturbation (FEP) : Quantify binding energy differences between oxadiazole and triazole analogs .

Notes

  • Avoid abbreviations; use full chemical names for clarity.
  • Cross-validate spectral data with computational predictions (e.g., DFT for NMR chemical shifts) .
  • Prioritize journals with rigorous peer review (e.g., Eur. J. Med. Chem., Bioorg. Chem.) over non-academic sources.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。